molecular formula C11H11ClO2 B12911473 3-(4-Chlorophenyl)-4-methyloxolan-2-one CAS No. 72061-37-1

3-(4-Chlorophenyl)-4-methyloxolan-2-one

Cat. No.: B12911473
CAS No.: 72061-37-1
M. Wt: 210.65 g/mol
InChI Key: ZOMXVKKTLFGFOB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It features a chlorophenyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxolane precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization of the intermediate compound, leading to the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce oxolane alcohols.

Scientific Research Applications

3-(4-Chlorophenyl)-4-methyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-methyloxolan-2-one: Unique due to its specific substitution pattern on the oxolane ring.

    3-(4-Bromophenyl)-4-methyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    3-(4-Methylphenyl)-4-methyloxolan-2-one: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it valuable for designing new compounds with desired biological and chemical properties.

Properties

CAS No.

72061-37-1

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methyloxolan-2-one

InChI

InChI=1S/C11H11ClO2/c1-7-6-14-11(13)10(7)8-2-4-9(12)5-3-8/h2-5,7,10H,6H2,1H3

InChI Key

ZOMXVKKTLFGFOB-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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